
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S and a molecular weight of 423.57. This compound is commonly used in research as a ligand for GABA receptors.
准备方法
The synthesis of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves several steps. The starting materials typically include isopentylamine, tosylpiperidine, and oxalyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with oxalyl chloride to form the final product.
化学反应分析
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the piperidine ring or the oxalamide moiety, using reagents like alkyl halides or acyl chlorides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis studies.
Biology: The compound is employed in studies involving GABA receptors, which are important for understanding neurotransmission and neurological disorders.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting GABA receptors, which are implicated in conditions such as anxiety, epilepsy, and insomnia.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with GABA receptors. As a ligand, it binds to these receptors and modulates their activity. This interaction affects the flow of chloride ions across the cell membrane, leading to changes in neuronal excitability and neurotransmission.
相似化合物的比较
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound has a similar structure but with an isopropyl group instead of an isopentyl group.
N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Another similar compound with an isobutyl group.
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound features an ethyl group in place of the isopentyl group.
生物活性
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S and a molecular weight of 423.57. This compound is primarily studied for its biological activity, particularly as a ligand for GABA receptors, which play a crucial role in neurotransmission and neurological disorders.
Chemical Structure and Properties
The compound features a complex structure that includes an isopentyl group, a tosylpiperidine moiety, and an oxalamide functional group. Its synthesis typically involves several steps, including the reaction of isopentylamine with tosylpiperidine and oxalyl chloride under specific conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine.
This compound functions as a GABA receptor modulator . By binding to these receptors, it influences the flow of chloride ions across neuronal membranes, thereby affecting neuronal excitability and neurotransmission. This modulation is vital for understanding its potential therapeutic applications in treating conditions such as anxiety, epilepsy, and insomnia.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- GABA Receptor Interaction : It has been shown to enhance GABAergic activity, which could lead to anxiolytic effects.
- Neuroprotective Properties : Preliminary research suggests that it may offer neuroprotective benefits, potentially mitigating damage in neurodegenerative diseases.
- Comparative Studies : When compared to similar compounds like N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, variations in biological activity have been noted, indicating the significance of structural differences in pharmacological effects.
Case Studies
Several case studies have explored the effects of this compound on various biological systems:
- Anxiety Models : In animal models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to controls.
- Seizure Models : In studies involving seizure induction, the compound demonstrated efficacy in reducing seizure frequency and severity, suggesting potential use as an anticonvulsant.
- Cognitive Function Tests : Behavioral assessments indicated that this compound may enhance cognitive function in certain contexts, although further research is necessary to elucidate these effects fully.
Comparative Analysis with Similar Compounds
A comparison table illustrates the differences in biological activity among various related compounds:
Compound Name | Structure | GABA Modulation | Neuroprotective Effects | Therapeutic Potential |
---|---|---|---|---|
This compound | C21H33N3O4S | High | Moderate | Anxiety, Epilepsy |
N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C18H27N3O4S | Moderate | Low | Limited |
N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C19H29N3O4S | Low | Low | Experimental |
常见问题
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?
- Methodological Answer : The synthesis typically involves coupling the isopentylamine and tosylpiperidinyl-ethylamine intermediates via oxalyl chloride under anhydrous conditions. Key steps include:
- Formation of the oxalamide core using coupling agents like EDCI or DCC in dichloromethane (DCM) or tetrahydrofuran (THF).
- Optimization of reaction temperature (0–25°C) and solvent polarity to minimize side reactions.
- Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR to confirm the oxalamide linkage and substituent integration.
- IR spectroscopy to validate amide C=O stretches (~1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .
Q. What are the recommended protocols for evaluating the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and phosphate-buffered saline (pH 7.4) using UV-Vis spectroscopy.
- Stability : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
- Storage : Store at -20°C under argon to prevent hydrolysis of the sulfonamide and oxalamide groups .
Advanced Research Questions
Q. How can researchers design assays to elucidate the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Use recombinant enzymes (e.g., proteases or kinases) in fluorogenic or colorimetric kinetic assays.
- Pre-incubate the compound with the enzyme, then measure residual activity using a substrate (e.g., ATP for kinases).
- Determine IC₅₀ via dose-response curves and assess inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots. Include positive controls (e.g., staurosporine for kinases) .
Q. What methodologies address contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity validation : Ensure HPLC purity >95% and confirm batch consistency via NMR.
- Assay standardization : Use identical buffer conditions (pH, ionic strength) and enzyme lots.
- Orthogonal assays : Compare enzymatic inhibition with surface plasmon resonance (SPR) binding studies to rule out assay-specific artifacts.
- Structural analogs : Test derivatives to isolate functional group contributions .
Q. Which computational approaches are suitable for modeling target interactions and predicting binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with target crystal structures (e.g., PDB entries) to predict binding poses.
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (GROMACS) to assess binding stability.
- QSAR modeling : Train models on bioactivity data from analogs to identify critical descriptors (e.g., logP, H-bond donors) .
Q. How should structure-activity relationship (SAR) studies be structured to identify pharmacophoric elements?
- Methodological Answer :
- Derivative synthesis : Modify the tosyl group (e.g., replace with mesyl or nosyl), vary isopentyl chain length, or substitute the piperidine ring.
- Bioactivity testing : Screen analogs in enzyme inhibition and cytotoxicity assays.
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., electron-withdrawing groups) with activity .
Q. What strategies optimize in vivo pharmacokinetic profiling while minimizing toxicity?
- Methodological Answer :
- Bioavailability studies : Administer orally and intraperitoneally to rodents; quantify plasma levels via LC-MS.
- Hepatic stability : Incubate with liver microsomes to assess metabolic degradation.
- Toxicity screening : Conduct Ames test (mutagenicity) and hERG channel inhibition assays.
- Formulation : Use PEGylated nanoparticles to enhance solubility and half-life .
Q. Data Contradiction Analysis
Q. How can conflicting data on the compound’s solubility in aqueous buffers be resolved?
- Methodological Answer :
- Buffer composition : Test solubility in PBS (pH 7.4) vs. Tris-HCl (pH 8.0) to assess pH dependence.
- Dynamic light scattering (DLS) : Check for micelle/aggregate formation, which may falsely indicate solubility.
- Standardize protocols : Use consistent sonication times and centrifugation speeds .
Q. What experimental approaches reconcile discrepancies in reported IC₅₀ values for enzyme inhibition?
- Methodological Answer :
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes.
- Substrate concentration : Ensure Km values are matched across studies.
- Pre-incubation time : Vary compound-enzyme contact time (5–30 min) to assess time-dependent inhibition .
属性
IUPAC Name |
N'-(3-methylbutyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-16(2)11-13-22-20(25)21(26)23-14-12-18-6-4-5-15-24(18)29(27,28)19-9-7-17(3)8-10-19/h7-10,16,18H,4-6,11-15H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBCGKKNEKQKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。